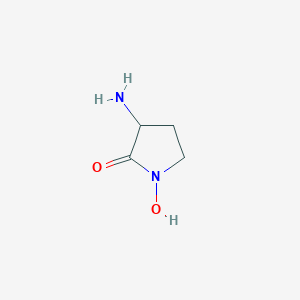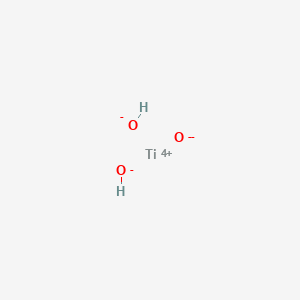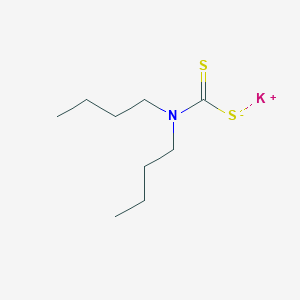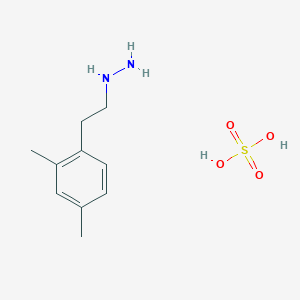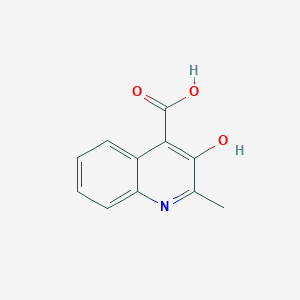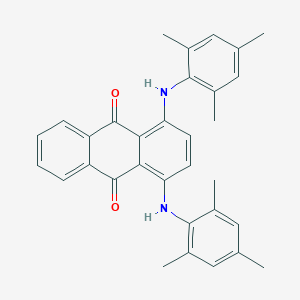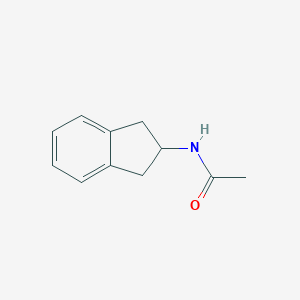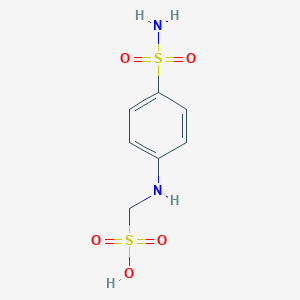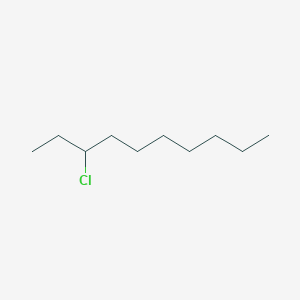
3-Chlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorodecane is a colorless liquid organic compound that is used in various scientific research applications. It is an alkyl halide that is commonly used as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
3-Chlorodecane acts as an alkylating agent, which means it can transfer an alkyl group to a nucleophile. In biological systems, this can lead to the alkylation of DNA, RNA, and proteins, which can result in mutations and cell death. This mechanism of action is exploited in the synthesis of pharmaceuticals and agrochemicals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Chlorodecane depend on the specific compound being synthesized and the concentration used. In general, 3-Chlorodecane is toxic and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage, and has been shown to be mutagenic and carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chlorodecane in lab experiments is its high reactivity, which allows for efficient synthesis of other organic compounds. However, its toxicity and potential for mutagenicity and carcinogenicity make it a hazardous material to work with, requiring strict safety protocols and disposal procedures.
Direcciones Futuras
Future research on 3-Chlorodecane could focus on developing safer and more efficient synthesis methods, as well as investigating its potential as a pharmaceutical or agrochemical. Additionally, research could be conducted on the toxicological effects of 3-Chlorodecane in humans and the environment, with the goal of developing safer handling and disposal procedures.
Métodos De Síntesis
3-Chlorodecane can be synthesized by reacting 1-decanol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-Chlorodecane and hydrogen chloride gas. The reaction can be represented as follows:
1-decanol + SOCl2 + pyridine → 3-Chlorodecane + HCl
Aplicaciones Científicas De Investigación
3-Chlorodecane is used in various scientific research applications. It is used as a starting material for the synthesis of other organic compounds such as esters, ethers, and amines. It is also used in the synthesis of surfactants, which are used in the production of detergents, emulsifiers, and foaming agents. Additionally, 3-Chlorodecane is used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1002-11-5 |
|---|---|
Nombre del producto |
3-Chlorodecane |
Fórmula molecular |
C10H21Cl |
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
3-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
SMVZPOXWOUHGQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)Cl |
SMILES canónico |
CCCCCCCC(CC)Cl |
Sinónimos |
3-Chlorodecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



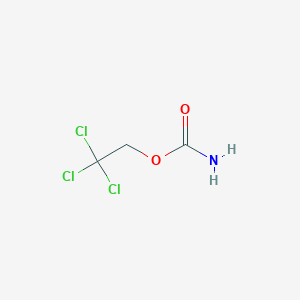
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
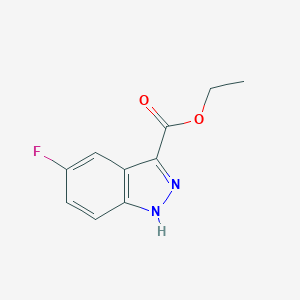
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
